5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5,6-dimethyl-3-propan-2-yl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-5(2)13-10(14)8-6(3)7(4)16-9(8)12-11(13)15/h5H,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVAXXRZKOZYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,3-dichloro-1,4-dimethylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in DNA repair mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, the compound can induce DNA damage in cancer cells, leading to cell death. This mechanism makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
Replacement with 4-methylpyridinyl (as in IVPC) introduces hydrogen-bonding capacity, critical for PAH binding in PKU therapy .
2-Sulfanyl Group :
- The thiol group enhances reactivity for covalent interactions (e.g., with cysteine residues in enzymes). Derivatives like 2-cinnamylthio () and 2-morpholinyl-ethylthio () show improved antimicrobial and pharmacokinetic profiles, respectively.
5,6-Dimethyl Substitution: Consistently associated with increased lipophilicity and membrane permeability. In cytotoxic analogs, this substitution improved activity over non-methylated derivatives .
Fused Ring Systems :
Pharmacological and Biochemical Data
- IVPC : Demonstrated a dissociation constant (Kd) of 0.8 µM for PAH, with X-ray crystallography confirming binding to the enzyme’s regulatory domain .
- Antimicrobial Activity : The cinnamylthio derivative () showed MIC values of 8–16 µg/mL against Staphylococcus aureus, comparable to streptomycin.
- Cytotoxicity : Compound 5 () reduced HeLa cell viability by 70% at 25 µM, highlighting the impact of alkyl chain length on efficacy.
Biological Activity
5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Chemical Formula : C11H14N2OS2
- CAS Number : 743452-35-9
The thieno[2,3-d]pyrimidine framework is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, a series of compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. The synthesized derivatives exhibited notable inhibitory effects, with some compounds demonstrating IC50 values as low as 27.6 µM against MDA-MB-231 cells .
Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound I | MDA-MB-231 | 27.6 | |
| Compound II | Non-small cell lung cancer | 43 - 87 | |
| Compound III | MDA-MB-231 | 29.3 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cell proliferation and induction of apoptosis. The presence of electron-withdrawing groups in the thieno[2,3-d]pyrimidine structure appears to enhance cytotoxicity by stabilizing reactive intermediates that can lead to cell death.
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit bacterial growth effectively, although specific data on the compound is limited.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Modifications to the substituents on the pyrimidine ring can significantly affect potency and selectivity against different cancer cell lines.
Table 2: Summary of Structure-Activity Relationships
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased cytotoxicity |
| Alkyl substitutions | Variable effects |
| Aromatic rings | Enhanced selectivity |
Case Study 1: Synthesis and Evaluation of Thieno[2,3-d]pyrimidines
A study by Guo et al. synthesized a series of thieno[2,3-d]pyrimidines using a modified Gewald reaction. The resulting compounds were evaluated for their cytotoxicity against MDA-MB-231 cells. The study concluded that specific structural modifications led to enhanced biological activity, highlighting the importance of SAR in drug design .
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives against various bacterial strains. The results indicated significant antibacterial activity, suggesting potential applications in treating infectious diseases.
Q & A
Basic Research Question
- Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) at 254 nm. Validate purity >98% via peak integration .
- Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm). The sulfanyl group is prone to oxidation at pH > 10 .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (expected range: 180–200°C) and detect polymorphic transitions .
How do structural modifications at the 2-sulfanyl and 3-(propan-2-yl) positions influence reactivity and biological activity?
Advanced Research Question
- 2-Sulfanyl Group : Replacement with methylthio or arylthio groups alters electrophilicity. The sulfanyl moiety enhances nucleophilic aromatic substitution (SNAr) reactivity, facilitating derivatization at position 4 .
- 3-(Propan-2-yl) Substituent : Bulky alkyl groups at position 3 reduce π-stacking interactions but improve lipophilicity (logP ≈ 2.5), critical for membrane permeability in biological assays .
Biological Impact : Derivatives with electron-withdrawing groups at position 2 show increased inhibitory activity against tyrosine kinases (IC50 < 1 µM) .
What computational methods predict the compound’s interactions with biological targets such as kinases or cytochrome P450 enzymes?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to kinase ATP-binding pockets (e.g., EGFR or Aurora A). Key interactions include hydrogen bonding between the pyrimidinone carbonyl and kinase backbone .
- MD Simulations : Run 100-ns molecular dynamics (MD) simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-protein complexes .
- ADMET Prediction : SwissADME predicts moderate cytochrome P450 3A4 inhibition (probability > 0.7), suggesting potential drug-drug interactions .
How can researchers address contradictions in pharmacological data, such as varying IC50 values across assays?
Advanced Research Question
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1 mM) across studies .
Impurity Profiling : Characterize batches via LC-MS to identify trace byproducts (e.g., oxidation products of the sulfanyl group) that may antagonize activity .
Statistical Validation : Apply ANOVA to compare IC50 values across replicates (p < 0.05 threshold). Outliers may indicate assay-specific artifacts .
What methodologies assess the environmental fate and degradation pathways of this compound?
Advanced Research Question
- Photodegradation : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via LC-QTOF-MS. The sulfanyl group undergoes oxidation to sulfonic acid derivatives under UV .
- Biodegradation : Use OECD 301F tests with activated sludge. Aerobic conditions favor cleavage of the thieno ring, producing dimethylamine and CO2 .
- Ecototoxicity : Test on Daphnia magna (48-hour LC50) and Aliivibrio fischeri (30-minute bioluminescence inhibition). EC50 values > 10 mg/L suggest low acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
